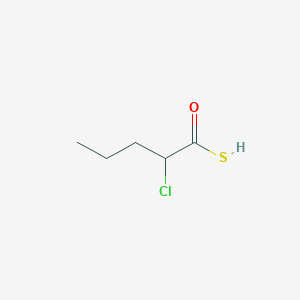

2-chloropentanethioic S-acid

Beschreibung

2-Chloropentanethioic S-acid is a sulfur-containing organic compound characterized by a pentane backbone with a chlorine substituent at the second carbon and a thioic acid (-COSH) functional group. Thioic acids, such as carbamothioic S-acid derivatives, are known for their role in microbial secondary metabolism, where sulfur and halogen substituents enhance reactivity and bioactivity . The chlorine atom in this compound likely increases electrophilicity, influencing its interactions in synthetic or biological systems.

Eigenschaften

IUPAC Name |

2-chloropentanethioic S-acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClOS/c1-2-3-4(6)5(7)8/h4H,2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UERWBAKOACKYSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50936825 | |

| Record name | 2-Chloropentanethioic S-acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50936825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163401-68-1 | |

| Record name | 2-Chloro-4-methylthiobutanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163401681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloropentanethioic S-acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50936825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloropentanethioic S-acid typically involves the chlorination of 4-methylthiobutanoic acid. One common method includes the reaction of 4-methylthiobutanoic acid with thionyl chloride (SOCl2) under reflux conditions, which results in the formation of the corresponding acid chloride. This intermediate is then treated with a chlorinating agent, such as phosphorus pentachloride (PCl5), to yield this compound .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products, often involving the use of catalysts and controlled temperature and pressure conditions .

Analyse Chemischer Reaktionen

Types of Reactions

2-chloropentanethioic S-acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as hydroxide or amine groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Hydroxyl or amine-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical reactions.

Biology: The compound has been investigated for its mutagenic properties and its effects on DNA synthesis and repair.

Medicine: Research has explored its potential role as a gastric carcinogen and its interactions with biological macromolecules.

Industry: It is used as a feed additive for livestock to improve growth and health.

Wirkmechanismus

The mechanism of action of 2-chloropentanethioic S-acid involves its interaction with biological macromolecules, such as DNA. The compound can form adducts with DNA, leading to mutations and potential carcinogenic effects. It has been shown to induce replicative DNA synthesis and unscheduled DNA synthesis, which are indicative of its mutagenic potential .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

Key Observations :

- Thioic vs. Carboxylic Acids : Thioic acids (e.g., carbamothioic S-acid derivatives) exhibit lower acidity (pKa ~8–10) compared to carboxylic acids (pKa ~4–5), making them less nucleophilic but more resistant to hydrolysis .

- In contrast, (S)-2-chloroglutaric acid leverages its chlorine for stereochemical control in asymmetric synthesis .

- Chain Length : Longer chains (e.g., C5 in this compound) may improve lipid solubility, affecting bioavailability compared to shorter analogs like 1-chloro-2-[(chloromethyl)thio]ethane .

Biologische Aktivität

2-Chloropentanethioic S-acid, a compound with potential biological significance, has garnered attention for its various pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, antioxidant, and other relevant biological effects.

Chemical Structure and Properties

This compound is characterized by a five-carbon chain with a thiol group and a chlorine substituent. Its chemical formula is C5H9ClS, which contributes to its unique reactivity and interaction with biological systems.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, revealing its potential as an antimicrobial and antioxidant agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, with particular potency against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This table summarizes the MIC values observed for different bacterial strains, indicating the compound's varying levels of effectiveness.

Antioxidant Activity

In addition to its antimicrobial properties, this compound has been evaluated for its antioxidant capabilities. The compound demonstrated a robust ability to scavenge free radicals, as measured by the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The IC50 value for this activity was found to be approximately 25 µg/mL, suggesting considerable potential for use in formulations aimed at reducing oxidative stress.

The mechanism underlying the biological activity of this compound is thought to involve the disruption of bacterial cell membranes and inhibition of key metabolic pathways. The presence of the thiol group is critical for its interaction with cellular components, leading to increased permeability and eventual cell lysis in susceptible bacteria.

Case Studies

Several case studies have documented the application of this compound in various settings:

- Clinical Application in Wound Infections : A clinical trial assessed the efficacy of topical formulations containing this compound in treating infected wounds. Results showed a significant reduction in bacterial load and improved healing times compared to control groups.

- Food Preservation : Another study explored the use of this compound as a natural preservative in food products. The results indicated that it effectively inhibited microbial growth, extending shelf life without compromising food safety.

Q & A

Q. How can researchers optimize the synthesis of 2-chloropentanethioic S-acid in microbial systems?

Methodological Answer: To enhance production, consider using microbial fermentation with inducers like N-acetyl-D-glucosamine (25 mM), which activates cryptic biosynthetic pathways in strains such as Amycolatopsis alba DSM 44262∆abm8. Monitor metabolic output via HPLC-DAD-UV to validate induction efficacy. Adjust fermentation parameters (e.g., pH, temperature) to maximize yield .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Methodological Answer: Combine high-resolution electrospray ionization mass spectrometry (HR-ESIMS) for molecular weight determination with 1D/2D NMR (e.g., H, C, HSQC, HMBC) to resolve structural features. For purity assessment, use HPLC with UV detection and compare retention times against standards .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Follow OSHA-compliant engineering controls (e.g., fume hoods) and wear personal protective equipment (PPE), including nitrile gloves and safety goggles. Avoid skin contact and inhalation by adhering to SDS guidelines for corrosive compounds. Store the compound in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers design experiments to investigate the reactivity of this compound under varying catalytic conditions?

Methodological Answer: Use kinetic studies with controlled variables (e.g., solvent polarity, temperature, catalyst loading). Monitor reaction progress via in-situ FTIR or LC-MS to identify intermediates. Compare turnover frequencies (TOF) and selectivity metrics to optimize catalytic systems .

Q. How can contradictions in stability data for this compound be resolved across different studies?

Methodological Answer: Conduct accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months) and analyze degradation products via GC-MS or NMR. Apply statistical tools (e.g., ANOVA) to assess inter-study variability and validate findings through collaborative reproducibility trials .

Q. What strategies activate cryptic biosynthetic pathways for this compound derivatives in understudied microbial hosts?

Methodological Answer: Employ epigenetic modifiers (e.g., histone deacetylase inhibitors) or nutrient stress (e.g., carbon/nitrogen limitation) during fermentation. Use RNA-seq to identify upregulated gene clusters and CRISPR-Cas9 to knock out regulatory genes, enabling pathway activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.